6-Bromo-3-(phenylmethoxy)-2-naphthalenamine
Description
Properties
IUPAC Name |
6-bromo-3-phenylmethoxynaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-15-7-6-13-9-16(19)17(10-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMLDTWGJDYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, followed by the protection of the hydroxyl group with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). The protected intermediate is then subjected to a nucleophilic substitution reaction with phenylmethanol to introduce the phenylmethoxy group. Finally, the protecting group is removed, and the amine group is introduced through a reductive amination reaction .
Industrial Production Methods
Industrial production of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(phenylmethoxy)-2-naphthalenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using arylboronic acids and bases like potassium carbonate.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-(phenylmethoxy)-2-naphthalenamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine with structurally related compounds:
Biological Activity
Introduction
6-Bromo-3-(phenylmethoxy)-2-naphthalenamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 305.18 g/mol
- IUPAC Name : 6-bromo-3-(benzyloxy)-2-naphthalenamine
This compound features a bromine atom at the 6-position of the naphthalene ring and a phenylmethoxy group, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine exhibit significant antimicrobial activity. For instance, analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine | Pseudomonas aeruginosa | TBD |
Anti-Cancer Activity
In vitro studies have demonstrated that 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine may possess anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and modulation of signaling pathways involved in cell survival.
Case Study: Anti-Cancer Efficacy
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 25 µM, indicating significant cytotoxicity.
The biological activity of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine is hypothesized to involve several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to increased permeability and subsequent cell death.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways, involving caspase activation and mitochondrial membrane potential changes.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell metabolism and proliferation.
Structure-Activity Relationship (SAR)
Research on related compounds has elucidated important SAR insights. For example, the presence of halogen substituents (like bromine) has been associated with enhanced biological activity due to increased lipophilicity and better membrane penetration.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine has favorable absorption characteristics, with moderate bioavailability observed in animal models. Further studies are required to fully understand its metabolic pathways and potential toxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine, and what are the critical reaction conditions?
- Methodology :
- Step 1 : Protect the amine group at position 2 of naphthalenamine using acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps .
- Step 2 : Introduce the phenylmethoxy group at position 3 via nucleophilic aromatic substitution (SNAr) using benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
- Step 3 : Brominate at position 6 using N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) in dichloromethane .
- Step 4 : Deprotect the amine group under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions .
Q. How can researchers validate the structural integrity and purity of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., coupling between H-1 and H-8 in the naphthalene ring, aromatic protons from phenylmethoxy) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺ for C₁₇H₁₅BrN₂O: ~349.03) .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
Q. What are the stability profiles of this compound under varying storage conditions?
- Degradation Risks :
- Light Sensitivity : Bromine and amine groups may degrade under UV light. Store in amber vials at -20°C .
- Moisture Sensitivity : The phenylmethoxy group is hydrolytically stable, but the amine may oxidize. Use inert atmospheres (N₂/Ar) for long-term storage .
- Recommended Conditions : Lyophilized powder in sealed containers with desiccants (silica gel) at 0–4°C .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine in cross-coupling reactions?
- Mechanistic Insights :
- The bromine atom at position 6 acts as an electron-withdrawing group, activating the naphthalene ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O .
- The phenylmethoxy group at position 3 is electron-donating, potentially directing electrophilic substitutions to positions 1 or 4. Test regioselectivity using nitration (HNO₃/H₂SO₄) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Case Study :
- Issue : Conflicting yields (40–80%) for Suzuki couplings.
- Resolution : Perform design of experiments (DOE) to test variables: catalyst loading (1–5 mol%), temperature (25–80°C), and base (K₂CO₃ vs. Cs₂CO₃). Use ANOVA to identify significant factors .
- Troubleshooting : If byproducts persist, employ orthogonal protection (e.g., Fmoc for amines) or switch solvents (DMSO for higher solubility) .
Q. How can computational methods guide the exploration of bioactivity for this compound?
- In Silico Tools :
- Molecular Docking : Screen against targets like tyrosine kinases (e.g., EGFR) using AutoDock Vina. The phenylmethoxy group may occupy hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed antibacterial activity. Prioritize derivatives with ClogP ~2.5 for optimal membrane permeability .
- Validation : Pair predictions with in vitro assays (e.g., MIC against S. aureus). Note: Fluoro or methyl analogs may enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
